磷酸氢锶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

strontium;hydrogen phosphate has several scientific research applications, including:

Materials Science: Used in the synthesis of advanced materials and ceramics.

Chemistry: Acts as a reagent in various chemical reactions and processes.

Biology and Medicine: Investigated for its potential use in bone repair and regeneration due to its biocompatibility and similarity to natural bone minerals.

Industry: Utilized in the production of specialized glass and ceramics with unique properties.

作用机制

Target of Action

Strontium hydrogenphosphate, also known as phosphoric acid, strontium salt (1:1) or strontium hydrogen phosphate, primarily targets bone tissue . Strontium has been demonstrated as a trace element in the human body that effectively stimulates bone formation and remodeling .

Mode of Action

Strontium hydrogenphosphate acts as an ion exchanger biomaterial for holding both hydrogen phosphate (HPO4 2-) and strontium (Sr2+) ions . It interacts with its targets, the bone tissues, by replacing some of the calcium ions in hydroxyapatite, the main mineral component of bones .

Biochemical Pathways

Strontium promotes osteogenesis by activating CaSr to instruct osteoblasts in downstream pathways that promote osteoblast differentiation, replication, and survival . It also inhibits bone resorption by activating CaSR to instruct osteoclasts in downstream pathways that inhibit osteoclast maturation and survival .

Pharmacokinetics

It is known that strontium is a trace element in the human body and is found primarily in bone tissue . The bioavailability of strontium hydrogenphosphate may be influenced by its method of administration and the presence of other ions in the body.

Result of Action

The result of strontium hydrogenphosphate’s action is the stimulation of bone formation and remodeling . This is achieved through the promotion of osteoblast differentiation, replication, and survival, and the inhibition of osteoclast maturation and survival .

Action Environment

The action of strontium hydrogenphosphate can be influenced by environmental factors such as the presence of other ions in the body and the method of administration . For example, the ion concentration and the preparation method had only a small influence on the broadening of the X-ray Bragg reflections .

生化分析

Biochemical Properties

Strontium hydrogenphosphate plays a role in biochemical reactions, particularly in the context of bone tissue. The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects . It interacts with various biomolecules, including enzymes and proteins, within these reactions .

Cellular Effects

Strontium hydrogenphosphate has significant effects on various types of cells and cellular processes. It influences cell function by stimulating bone formation and remodeling . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of strontium hydrogenphosphate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium hydrogenphosphate change over time. The thermal stability of strontium hydrogenphosphate composite crystals is higher than that of the analytical-grade strontium hydrogenphosphate

Dosage Effects in Animal Models

The effects of strontium hydrogenphosphate vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

Strontium hydrogenphosphate is involved in metabolic pathways related to bone formation and remodeling . It interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions

strontium;hydrogen phosphate can be synthesized through a reaction between strontium hydroxide (Sr(OH)₂) and phosphoric acid (H₃PO₄). The reaction is typically carried out in an aqueous medium under controlled conditions to ensure the formation of the desired product: [ \text{Sr(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{SrHPO}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of phosphoric acid, strontium salt (1:1) involves similar chemical reactions but on a larger scale. The process may include additional steps such as purification and crystallization to obtain high-purity strontium phosphate suitable for various applications.

化学反应分析

Types of Reactions

strontium;hydrogen phosphate primarily undergoes acid-base reactions. It can react with strong acids to form strontium salts and phosphoric acid. Additionally, it can participate in precipitation reactions to form insoluble strontium phosphate.

Common Reagents and Conditions

Acid-Base Reactions: Reacts with strong acids like hydrochloric acid (HCl) to form strontium chloride (SrCl₂) and phosphoric acid.

Precipitation Reactions: Involves the reaction with soluble phosphates to form insoluble strontium phosphate.

Major Products Formed

Strontium Chloride: Formed when reacting with hydrochloric acid.

Insoluble Strontium Phosphate: Formed during precipitation reactions.

相似化合物的比较

Similar Compounds

Calcium Phosphate (CaHPO₄): Similar in structure and used in bone repair.

Barium Phosphate (BaHPO₄): Another phosphate salt with similar chemical properties.

Uniqueness

strontium;hydrogen phosphate is unique due to the specific role of strontium ions in promoting bone health. Unlike calcium and barium phosphates, strontium phosphate has a dual action on bone tissue, making it particularly valuable in medical applications for bone regeneration and repair.

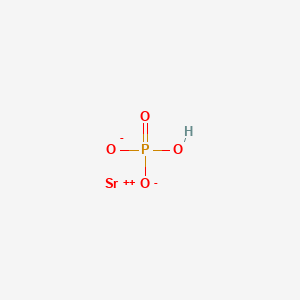

属性

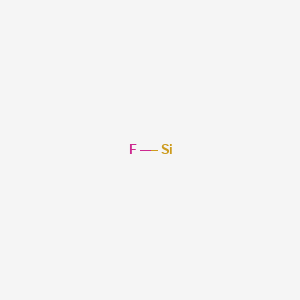

CAS 编号 |

13450-99-2 |

|---|---|

分子式 |

H3O4PSr |

分子量 |

185.62 g/mol |

IUPAC 名称 |

strontium;hydrogen phosphate |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChI 键 |

WUIUNDMYIOCTDK-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Sr+2] |

规范 SMILES |

OP(=O)(O)O.[Sr] |

物理描述 |

DryPowde |

相关CAS编号 |

18266-28-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B83195.png)